Product packaging for Disperse Yellow  76(Cat. No.:CAS No. 12217-97-9)

Disperse Yellow 76

Cat. No.: B577083
CAS No.: 12217-97-9
M. Wt: 503.5 g/mol
InChI Key: CPDOVHIJHLISCR-UHFFFAOYSA-N
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Description

Overview of Disperse Dye Chemistry and Significance in Contemporary Materials Science

Disperse dyes represent a crucial class of synthetic colorants, distinguished by their low water solubility and non-ionic nature, making them ideally suited for dyeing hydrophobic synthetic fibers researchgate.netscribd.com. These dyes are characterized by their small molecular size and lack of ionizing groups, allowing them to exist as fine dispersions in aqueous dye baths scribd.comenvironmentclearance.nic.in. Their primary application lies in coloring synthetic materials such as polyester (B1180765), nylon, acetate (B1210297), and acrylic fibers, which are ubiquitous in modern textiles and advanced materials science due to their durability, versatility, and performance characteristics scribd.comnih.govenvironmentclearance.nic.inhyogo-kg.jp.

The mechanism of disperse dyeing involves the transfer of dye molecules from the dispersed phase in the dye liquor to the fiber surface, followed by diffusion into the fiber structure. This process is typically facilitated by elevated temperatures (often between 100°C and 130°C) or the use of chemical carriers, which help to swell the fiber and enhance dye penetration researchgate.netscribd.com. Disperse dyes are known for their good lightfastness and wash fastness, contributing to the longevity and aesthetic appeal of dyed materials environmentclearance.nic.innih.govgoogle.com. Their ability to provide vibrant and durable coloration makes them indispensable in sectors ranging from fashion and apparel to automotive textiles, home furnishings, and technical textiles, where specific functional properties are also imparted nih.gov. The ongoing research in disperse dye chemistry focuses on developing dyes with improved fastness properties, enhanced environmental profiles, and novel applications in areas like digital printing and functional materials nih.gov.

Historical and Current Trajectories in Disperse Dye Research

The development of disperse dyes is closely linked to the synthesis of cellulose (B213188) acetate fibers in the early 20th century, with their widespread application expanding significantly with the rise of polyester fibers. Historically, research efforts have concentrated on improving dye synthesis, enhancing color yield, and achieving better fastness properties, particularly lightfastness and sublimation fastness, which are critical for synthetic fibers processed at high temperatures researchgate.netenvironmentclearance.nic.ingoogle.com. Early research also focused on understanding the dyeing mechanisms and the role of dispersing agents and carriers in achieving optimal results researchgate.netenvironmentclearance.nic.in.

Current research trajectories in disperse dye technology are driven by demands for sustainability, performance, and innovation. This includes the development of eco-friendlier synthesis routes with reduced effluent, the design of dyes with higher energy efficiency in application, and the exploration of novel functionalities such as UV protection or antimicrobial properties nih.gov. Furthermore, advancements in analytical techniques are enabling more precise characterization of dye structures and performance, contributing to the development of high-performance dyes for specialized applications, including digital textile printing and technical textiles nih.gov. The focus is also shifting towards dyes that offer improved alkali stability for dyeing in alkaline media and dyes suitable for advanced printing techniques like heat transfer printing, which relies on the sublimation properties of disperse dyes google.com.

Specific Research Focus on Disperse Yellow 76: Rationale and Scope

Disperse Yellow 76 (CAS No. 12217-97-9) is a synthetic azo dye belonging to the class of disperse dyes, characterized by its specific chemical structure and coloration properties researchgate.netnih.gov. Its chemical identity is defined by the molecular formula C25H21N5O5S and a molecular weight of 503.53 g/mol researchgate.netnih.gov. The synthesis of Disperse Yellow 76 typically involves a diazotization reaction followed by a coupling reaction. Specifically, it is synthesized through the diazotization of N-(4-(4-aminophenylamino)-3-nitrophenyl)benzene sulfonamide and subsequent coupling with o-Cresol researchgate.netnih.gov. Alternatively, a process involving metha amino phenon, sodium nitrite, methylpyridone, and benzene (B151609) sulfonyl chloride has been described .

Table 1: Fastness Properties of Disperse Yellow 76 (AATCC Standards)

Fastness PropertyRating (Fading)Rating (Stain)
Ironing Fastness5-
Light Fastness4-5-
Perspiration Fastness5-65
Washing Fastness55

Note: Ratings are based on standard AATCC scales, where higher numbers generally indicate better performance.

The available information suggests Disperse Yellow 76 is a commercially produced dye with established synthesis routes and standard performance characteristics. Further research into its specific molecular interactions, optimized application parameters for advanced materials, or comparative performance against newer dye chemistries would be necessary to fully elucidate its role in contemporary advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12217-97-9

Molecular Formula

C25H21N5O5S

Molecular Weight

503.5 g/mol

IUPAC Name

4-[4-[(4-hydroxy-3-methylphenyl)diazenyl]anilino]-3-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C25H21N5O5S/c1-17-15-21(11-14-25(17)31)28-27-19-9-7-18(8-10-19)26-23-13-12-22(16-24(23)30(32)33)36(34,35)29-20-5-3-2-4-6-20/h2-16,26,29,31H,1H3

InChI Key

CPDOVHIJHLISCR-UHFFFAOYSA-N

SMILES

CC1=CC(=NNC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])C=CC1=O

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])O

Synonyms

Disperse Yellow 76

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Disperse Yellow 76

Classical Synthetic Routes and Mechanistic Investigations

The conventional synthesis of Disperse Yellow 76 is a three-step process that begins with the diazotization of an aromatic amine, followed by a coupling reaction to form the azo chromophore, and concludes with an esterification step. google.com This route is characterized by its sequential nature, where the product of one step serves as the reactant for the next.

Diazo-Coupling Reaction Dynamics with m-Aminophenol and Sodium Nitrite

The initial step in the synthesis is the diazotization of m-Aminophenol. This reaction is conducted in an acidic medium where m-Aminophenol reacts with sodium nitrite to form a diazonium salt. google.com The nitrosation of primary aromatic amines with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, leads to the formation of these diazonium salts. organic-chemistry.org The reaction temperature is a critical parameter and is maintained in the range of -5 to 15 °C to ensure the stability of the resulting diazonium salt, which can be unstable at higher temperatures. google.comorganic-chemistry.org The acidity of the reaction system is typically controlled between 0.5% and 5%. google.com

The mechanism involves the formation of a nitrosonium ion (N≡O⁺) from nitrous acid in the acidic solution. The amino group on the m-Aminophenol then acts as a nucleophile, attacking the nitrosonium ion, which ultimately leads to the formation of the diazonium ion (-N₂⁺) after a series of proton transfers and the elimination of water. The molar ratio of the reactants is also crucial for optimal yield, with the typical ratio of m-Aminophenol to Sodium Nitrite being approximately 1:1.02 to 1:1.2. google.com

ParameterValue/Range
Reactantsm-Aminophenol, Sodium Nitrite
Reaction TypeDiazotization
Acidic Condition0.5 - 5%
Temperature-5 to 15 °C
Molar Ratio (m-Aminophenol:Sodium Nitrite)1:1.02 - 1.2

Coupling Reactions Involving Methyl Ketone Pyridine Solutions

The m-aminophenol diazonium salt formed in the first step is immediately used in a coupling reaction with a methylpyridone solution. google.com Pyridone derivatives are significant coupling components in the synthesis of modern disperse dyes due to the desirable properties they impart to the final product. researchgate.net This electrophilic substitution reaction occurs where the diazonium ion acts as an electrophile, attacking the electron-rich pyridone ring to form the characteristic azo (-N=N-) linkage. google.comcuhk.edu.hk

This step is also temperature-sensitive, with the reaction typically carried out between 0 and 25 °C to control the reaction rate and minimize side reactions. google.com The amount of the methylpyridone solution used is based on the initial molar quantity of m-aminophenol, with a molar ratio of approximately 0.98 to 1.1:1. google.com The successful formation of this coupling product is visually indicated by the creation of the intensely colored chromophore.

ParameterValue/Range
Reactantsm-Aminophenol diazonium salt, Methylpyridone solution
Reaction TypeAzo Coupling
Temperature0 to 25 °C
Molar Ratio (Methylpyridone:initial m-Aminophenol)0.98 - 1.1:1

Esterification Reactions with Benzene (B151609) Sulfonyl Chloride and Related Derivatizations

The final step in the classical synthesis is the esterification of the coupling product. google.com The hydroxyl group (-OH) of the phenolic component in the newly formed azo compound is reacted with benzene sulfonyl chloride. This reaction is performed under alkaline conditions, with the pH maintained between 9 and 13, to facilitate the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile. google.com The temperature for the esterification is controlled within a range of 0 to 30 °C. google.com

This esterification step is crucial for achieving the final molecular structure and properties of Disperse Yellow 76. The molar ratio of benzene sulfonyl chloride relative to the initial amount of m-aminophenol is kept between 1:1 and 1.3:1. google.com Following the completion of the reaction, the final dye is obtained through post-treatment processes. google.com

ParameterValue/Range
ReactantsCoupling product, Benzene Sulfonyl Chloride
Reaction TypeEsterification
Temperature0 to 30 °C
pH9 to 13
Molar Ratio (Benzene Sulfonyl Chloride:initial m-Aminophenol)1 - 1.3:1

Advanced Synthetic Approaches and Process Intensification

To overcome some of the limitations of traditional batch synthesis, such as handling unstable intermediates and managing exothermic reactions, advanced synthetic methods are being investigated for azo dye production. nih.govresearchgate.net These approaches focus on process intensification, offering greater control, improved safety, and enhanced efficiency.

Continuous Flow Synthesis Techniques via Tubular Reactors

Continuous flow synthesis, particularly using microreactors or tubular reactors, presents a promising alternative for the production of azo dyes. nih.govresearchgate.net This methodology is well-suited for azo chemistry due to the often unstable nature of diazonium salt intermediates and the exothermic, rapid reactions involved. nih.gov Flow chemistry offers significant advantages, including highly efficient mixing, rapid heat transfer due to a high surface-to-volume ratio, and precise control over residence times. almacgroup.com

In a typical setup for azo dye synthesis, solutions of the amine and sodium nitrite are first mixed in a tubular reactor to generate the diazonium salt. This stream is then merged with a solution of the coupling component in a second reactor to form the azo product. nih.gov This integrated, continuous process minimizes the accumulation of hazardous intermediates, thereby enhancing the safety profile of the synthesis. nih.gov The use of tubular reactors allows for easy scale-up by extending the operational time or by "numbering up" (running multiple reactors in parallel). almacgroup.com

Microwave-Assisted Synthetic Strategies for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry and is particularly effective for the synthesis of disperse dyes. mdpi.comresearchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes. mdpi.comnih.gov The benefits of microwave irradiation include higher yields and compatibility with green chemistry protocols by reducing solvent usage and energy consumption. mdpi.comresearchgate.net

Green Chemistry Principles in Disperse Dye Synthesis

The traditional synthesis of disperse dyes often involves hazardous chemicals and generates significant waste, prompting the application of green chemistry principles to mitigate environmental impact. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

Key principles applicable to disperse dye synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved through optimizing reaction conditions and using more efficient catalytic processes. epa.govresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. epa.gov

Use of Safer Solvents and Auxiliaries: A significant focus is on replacing hazardous organic solvents with safer alternatives. researchgate.net A notable innovation is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium. nih.govresearchgate.net scCO₂ is non-toxic, non-flammable, and can be easily recycled, offering an environmentally friendly alternative to water-based dyeing processes that generate large volumes of contaminated effluent. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. researchgate.net The development of microwave-assisted synthesis and ultrasonic technology in dyeing are examples of energy-efficient approaches that can accelerate reaction rates and improve dye uptake. nih.gov

Use of Catalysts: Catalytic reagents are preferred over stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, minimizing waste. epa.gov

Design for Degradation: Chemical products should be designed to break down into innocuous substances after use, preventing their accumulation in the environment. epa.gov

Table 1: Application of Green Chemistry Principles in Dye Synthesis

Principle Application in Disperse Dye Synthesis
Waste Prevention Optimizing reaction yields and minimizing by-product formation.
Safer Solvents Replacing traditional solvents with water or supercritical CO₂. researchgate.netnih.gov
Energy Efficiency Utilizing microwave or ultrasonic energy to reduce reaction times and temperatures. nih.gov
Use of Catalysts Employing catalysts to minimize waste from stoichiometric reagents. epa.gov
Design for Degradation Engineering dye molecules to be biodegradable after their useful life. epa.gov

Novel Molecular Architectures and Structure-Activity Relationship in Synthesis

The development of new disperse dyes focuses on creating novel molecular architectures to achieve improved properties such as color brightness, fastness, and affinity for synthetic fibers. The structure-activity relationship is a key concept, where modifications to a dye's molecular structure are rationally designed to tune its final properties.

Pyrazolone-Based Heterocyclic Azo Disperse Dye Synthesis

Pyrazolone derivatives are a vital class of heterocyclic compounds used as coupling components in the synthesis of azo dyes. researchgate.netresearchgate.net They are known for producing dyes with high tinctorial strength and bright shades, particularly in the yellow to red range. researchgate.net The synthesis involves the diazotization of an aromatic or heterocyclic amine, followed by a coupling reaction with a substituted pyrazolone ring. researchgate.netrsc.org

The general reaction pathway is as follows:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. rsc.org

Coupling: The resulting diazonium salt is then reacted with a pyrazolone derivative. The coupling typically occurs at the 4-position of the pyrazolone ring, which is activated for electrophilic substitution.

A variety of pyrazolone-based azo dyes have been synthesized for applications on polyester (B1180765), wool, and other fibers, demonstrating good fastness properties. researchgate.netarabjchem.org

Table 2: Examples of Pyrazolone-Based Dye Structures and Properties

Diazo Component Coupling Component Resulting Dye Characteristics
Various Arylamines 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one Azo and bisazo dyes with varied colors. researchgate.net
5-Amino-3-methyl-1H-pyrazoles 3-Cyano-6-hydroxy-4-methyl-2-pyridone Disazo dyes with good tinctorial strength.
4-Fluorosulfonylphenylamine Substituted 5-Pyrazolones Yellow azo disperse dyes with good fastness. researchgate.net

Synthesis of Monoazo Disperse Dyes for Hydrophobic Substrates

Monoazo dyes represent the largest and most important class of disperse dyes, valued for their structural simplicity and broad color range. They are synthesized for use on hydrophobic fibers like polyester, which lack the ionic sites found in natural fibers and thus require non-ionic, sparingly water-soluble dyes. discoveryjournals.orgmdpi.com

The synthesis is a two-step process:

Diazotization of an Aromatic Amine: A primary aromatic amine (the diazo component) is dissolved or suspended in a mineral acid, such as hydrochloric acid, and cooled to 0–5 °C. An aqueous solution of sodium nitrite is then added to form the corresponding diazonium salt. ijrpr.com

Azo Coupling: The diazonium salt solution is then slowly added to a solution of a coupling component, which is typically an electron-rich species like a phenol, naphthol, or an N-alkylaniline. discoveryjournals.orgijrpr.com The coupling reaction is pH-dependent and results in the formation of the azo chromophore (-N=N-), which is responsible for the dye's color. ijrpr.com

For Disperse Yellow 76, the diazo component is N-(4-(4-aminophenylamino)-3-nitrophenyl)benzene sulfonamide, and the coupling component is o-Cresol. worlddyevariety.comchemicalbook.com The resulting dye molecule is non-ionic and has low water solubility, making it suitable for application on polyester fibers from a fine aqueous dispersion. discoveryjournals.org

Table 3: General Synthesis Pathway for Monoazo Disperse Dyes

Step Reagents Conditions Product
1. Diazotization Primary aromatic amine, Sodium nitrite, Mineral acid (e.g., HCl) 0–5 °C Diazonium Salt
2. Azo Coupling Diazonium Salt, Coupling Component (e.g., Phenol, N-alkylaniline) pH-controlled, < 5 °C Monoazo Dye

Rational Design of Disperse Dyes with Modified Functional Groups

The rational design of disperse dyes involves strategically modifying their chemical structure with various functional groups to enhance specific properties. This molecular engineering approach allows for the fine-tuning of color, light fastness, wash fastness, thermal stability, and affinity for the substrate.

Key modifications and their effects include:

Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) into the diazo or coupling component can significantly shift the absorption maximum (λmax) of the dye. This shift alters the perceived color; for instance, strong electron-withdrawing groups in the diazo component and strong electron-donating groups in the coupler generally lead to a bathochromic (red) shift, resulting in deeper shades.

Alkyl Chains and Bulky Groups: Incorporating bulky or long alkyl chains into the dye structure can improve its affinity for hydrophobic fibers and enhance properties like light fastness by inhibiting dye aggregation. researchgate.net These modifications can also improve resistance to alkali and peroxide treatments. researchgate.net

Heterocyclic Moieties: The use of heterocyclic rings (e.g., thiazole, benzothiazole, pyrazole) as either the diazo or coupling component is a common strategy to produce dyes with higher tinctorial strength and brighter shades compared to their benzenoid counterparts. rsc.org

Functional Groups for Specific Properties: Dyes can be designed with specific functional groups to impart additional functionalities. For example, incorporating fluorosulfonyl groups can improve fastness properties and allow for alkali clearing instead of reductive clearing, which is more environmentally benign. researchgate.net Doping disperse dyes with materials like graphene oxide can also be used to add antistatic properties to the dyed fabric. researchgate.netsemanticscholar.org

Table 4: Structure-Activity Relationship in Disperse Dyes

Structural Modification Functional Group Example Impact on Dye Properties
Introduce Electron-Withdrawing Group -NO₂, -CN Bathochromic shift (deeper color), improved light fastness.
Introduce Electron-Donating Group -CH₃, -NH₂, -OH Hypsochromic shift (lighter color), alters affinity.
Incorporate Bulky Groups -C(CH₃)₃, long alkyl chains Inhibits aggregation, can improve light fastness and thermal stability. researchgate.net
Add Heterocyclic Ring Thiazole, Pyridone, Pyrazole Increased color brightness and tinctorial strength. rsc.org
Introduce Specific Functional Groups Fluorosulfonyl (-SO₂F) Enhanced fastness properties, allows for alkali clearing. researchgate.net

Environmental Fate, Transport, and Degradation Pathways of Disperse Yellow 76 in Aquatic and Terrestrial Matrices

Environmental Release and Distribution Mechanisms

The primary route of entry for Disperse Yellow 76 into the environment is through the discharge of industrial wastewater. Once released, its distribution is dictated by its partitioning behavior between water, sediment, and biota, and it can also be transported to indoor environments.

Wastewater from textile dyeing processes is a significant source of Disperse Yellow 76 release into the environment. These effluents are complex mixtures and their characteristics can vary widely depending on the specific industrial processes and chemicals used. Generally, textile wastewater is characterized by high levels of color, chemical oxygen demand (COD), biochemical oxygen demand (BOD), suspended solids, and salts. The pH of these effluents can also be highly variable, often alkaline, due to the chemicals used in the dyeing process.

Disperse dyes, including Disperse Yellow 76, have low water solubility, and a notable fraction of the dye may not fix to the textile fibers, leading to its presence in the wastewater. The concentration of dyes in textile effluents can range from 10 to 200 mg/L. In addition to the dye itself, the wastewater contains a variety of auxiliary chemicals such as dispersing agents, leveling agents, and salts, which can influence the environmental behavior of the dye.

Table 1: Typical Characteristics of Textile Dyeing Wastewater

Parameter Range
pH 6.0 - 11.0
Color High
Suspended Solids (SS) 100 - 500 mg/L
Chemical Oxygen Demand (COD) 150 - 12,000 mg/L
Biochemical Oxygen Demand (BOD) 80 - 6,000 mg/L
Total Dissolved Solids (TDS) 500 - 5,000 mg/L
Dye Concentration 10 - 200 mg/L

Note: This table represents general characteristics of textile wastewater and not specifically effluents containing only Disperse Yellow 76.

The environmental partitioning of Disperse Yellow 76 is largely governed by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). While specific experimental data for Disperse Yellow 76 are limited, its properties can be estimated based on its chemical structure and data from similar disperse dyes.

Disperse Yellow 76 has a molecular formula of C₂₅H₂₁N₅O₅S and a molecular weight of 503.53 g/mol worlddyevariety.comchemicalbook.com. Due to its chemical structure, it is expected to have low water solubility and a relatively high octanol-water partition coefficient (log Kow), indicating a tendency to partition from water into more hydrophobic compartments like sediment and biota. For instance, the structurally similar Disperse Yellow 3 has a measured water solubility of less than 0.1 mg/mL and a log Kow of approximately 2.9 nih.gov. A higher log Kow value suggests a greater potential for bioaccumulation.

The tendency of a chemical to adsorb to organic matter in soil and sediment is described by the organic carbon-water (B12546825) partition coefficient (Koc). This can be estimated from the log Kow. A higher Koc value indicates a greater propensity for the chemical to be found in sediment rather than in the water column.

The bioaccumulation potential of a chemical in aquatic organisms is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. For organic substances, the BCF can be estimated from the log Kow. Chemicals with a high log Kow are more likely to bioaccumulate in the fatty tissues of organisms.

Table 2: Estimated Physicochemical Properties and Environmental Partitioning Indicators for Disperse Yellow 76 (based on analogues)

Property Estimated Value/Indicator Implication for Environmental Fate
Molecular Weight 503.53 g/mol worlddyevariety.comchemicalbook.com Influences transport and diffusion.
Water Solubility Low Tends to partition out of the water column.
log Kow High (estimated) Potential for adsorption to sediment and bioaccumulation.
Koc High (estimated) Likely to be found in sediment and soil organic matter.
BCF Moderate to High (estimated) Potential for accumulation in aquatic organisms.

Note: The values for Water Solubility, log Kow, Koc, and BCF are estimated based on the properties of structurally similar disperse dyes due to the lack of specific experimental data for Disperse Yellow 76.

Beyond industrial effluents, disperse dyes like Disperse Yellow 76 can be found in indoor environments, primarily in house dust chemicalbook.comworlddyevariety.comworlddyevariety.com. These dyes are used to color synthetic textiles such as polyester (B1180765) and nylon, which are common in clothing, carpets, and upholstery. Through abrasion and shedding of fibers from these textiles, the dyes can be released and accumulate in house dust chemicalbook.comworlddyevariety.com.

Table 3: Reported Concentrations of Selected Azobenzene (B91143) Disperse Dyes in House Dust

Disperse Dye Detection Frequency (%) Geometric Mean Concentration (ng/g) Maximum Concentration (ng/g)
Disperse Blue 373 84 - -
Disperse Red 354 89 - 6,106
Disperse Orange 61 >50 32.4 -
Disperse Violet 93 >50 360 -

Source: Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes. worlddyevariety.comworlddyevariety.com Note: Data for Disperse Yellow 76 is not specified in the cited studies, but these findings for other azobenzene disperse dyes suggest its potential presence.

Photochemical Degradation Mechanisms

Photochemical degradation is a key process that can break down Disperse Yellow 76 in the environment, particularly in aquatic systems where it is exposed to sunlight. This degradation can occur through direct absorption of UV light or through indirect photosensitization reactions.

Disperse Yellow 76, as an azo dye, contains chromophores that can absorb light in the UV and visible spectrum. This absorption of light energy can lead to the excitation of the dye molecule and subsequent chemical reactions that break down its structure, a process known as direct photolysis. The efficiency of this process is described by the quantum yield, which is the number of molecules transformed per photon of light absorbed.

The degradation of azo dyes under UV irradiation often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye researchgate.netchemsrc.comnih.gov. The rate of degradation is influenced by factors such as the intensity of the UV light, the initial concentration of the dye, pH, and the presence of other substances in the water researchgate.netchemsrc.com. In general, the degradation rate constant decreases with an increase in the initial dye concentration researchgate.net.

The photochemical degradation of Disperse Yellow 76 can be significantly enhanced through photosensitization. A photosensitizer is a substance that absorbs light and then transfers the energy to another molecule (in this case, the dye), leading to its degradation. Acetone (B3395972) is one such photosensitizer that has been shown to be effective in accelerating the degradation of disperse dyes worlddyevariety.com.

The degradation in the presence of acetone typically follows pseudo-first-order decay kinetics, and the rate is dependent on the pH of the solution and the ratio of acetone to water, with alkaline conditions often being optimal worlddyevariety.com. This enhanced degradation is primarily a photoreduction process worlddyevariety.com.

Table 4: Summary of Photochemical Degradation Mechanisms for Disperse Dyes

Degradation Mechanism Description Key Factors
Direct UV Photolysis Degradation initiated by the direct absorption of UV light by the dye molecule. UV light intensity, initial dye concentration, pH.

| Photosensitization (with Acetone) | Degradation accelerated by an energy transfer from a photosensitizer (e.g., acetone) to the dye molecule. | Presence and concentration of sensitizer, UV light intensity, pH, acetone/water ratio. |

Influence of Solvent Systems and pH on Photodegradation Kinetics

The photodegradation kinetics of Disperse Yellow 76, like other azo dyes, are significantly influenced by the surrounding solvent system and the pH of the aqueous medium. While specific kinetic data for Disperse Yellow 76 is limited, general principles governing the photolysis of analogous azo dyes provide insight into its behavior. The polarity of the solvent can affect the stability of the dye molecule in its ground and excited states, thereby influencing the rate of photochemical reactions.

The pH of the environment plays a crucial role in the photodegradation of azo dyes, as it can alter the dye's molecular structure and surface charge, affecting its light absorption properties and susceptibility to photochemical attack. For many disperse dyes, a weakly acidic medium (pH 4.5-5.5) is considered the most stable environment. Under alkaline conditions, some disperse dyes with ester, cyano, or amide groups are susceptible to hydrolysis, which can alter their color and degradation pathways. The rate of photodegradation can be influenced by the generation of reactive oxygen species, such as hydroxyl radicals, a process that is often pH-dependent. For instance, in photocatalytic systems, the surface charge of the catalyst and the dye molecule, which are both influenced by pH, will determine the efficiency of adsorption and subsequent degradation.

Biological and Chemical Degradation Processes

Microbial Biotransformation and Enzyme-Mediated Cleavage (e.g., Azo Bond Cleavage)

The biological degradation of Disperse Yellow 76 is primarily initiated by the microbial cleavage of its characteristic azo bond (-N=N-). A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes. This biotransformation is often mediated by specific enzymes.

Under anaerobic or anoxic conditions, the primary mechanism is the reductive cleavage of the azo bond, catalyzed by enzymes known as azoreductases. mdpi.comscholarsresearchlibrary.com These enzymes transfer electrons from electron donors like NADH or NADPH to the azo linkage, resulting in the formation of colorless aromatic amines. mdpi.com This process is a critical first step in the complete mineralization of the dye. Several bacterial species have been identified that can effectively decolorize azo dyes through this reductive pathway. mdpi.com

In aerobic environments, different enzymatic systems are involved. White-rot fungi, for instance, utilize extracellular ligninolytic enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases to degrade a wide variety of recalcitrant organic pollutants, including azo dyes. nih.govresearchgate.net These enzymes have a non-specific oxidative mechanism that can break down the complex aromatic structure of the dye. Fungi can metabolize and immobilize dyes through various processes, including biosorption, bioaccumulation, and biodegradation. nih.gov

The efficiency of microbial degradation is influenced by several factors, including the specific microbial strain, pH, temperature, and the presence of co-substrates that can serve as electron donors. nih.gov

Reductive Degradation in Anoxic Environments (e.g., Sediments)

In anoxic environments such as submerged sediments, the reductive degradation of Disperse Yellow 76 is a significant transformation pathway. Due to their hydrophobic nature, disperse dyes tend to partition from the water column and accumulate in sediments. osti.gov Within these anaerobic settings, the azo bond of the dye molecule is susceptible to reductive cleavage. nih.gov This process can be mediated by microbial activity, where the dye serves as a terminal electron acceptor in the absence of more favorable acceptors like oxygen, nitrate, or sulfate. mdpi.com

The reductive transformation in sediments leads to the formation of corresponding aromatic amines. osti.gov The rate of this degradation can be influenced by the organic matter content of the sediment, which can provide a source of electrons, and the redox potential of the environment. Studies on similar disperse azo dyes have shown that this reductive cleavage is a facile process in anaerobic sediment-water systems. osti.gov The concern with this degradation pathway is the potential release of potentially toxic and persistent aromatic amine metabolites from the sediment back into the water column. osti.govresearchgate.net

Chemical Oxidation and Reduction Pathways in Wastewater Treatment Contexts

In the context of wastewater treatment, various chemical oxidation and reduction processes are employed to degrade and decolorize textile effluents containing Disperse Yellow 76. These methods, often categorized as Advanced Oxidation Processes (AOPs), are designed to overcome the recalcitrant nature of synthetic dyes.

Chemical Oxidation: AOPs like ozonation and Fenton's reagent are effective in breaking down the complex structure of Disperse Yellow 76. nih.govatlantis-press.com

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent. Ozone can directly react with the dye molecule or decompose to form highly reactive hydroxyl radicals (•OH), which then attack the chromophore, leading to decolorization and mineralization. gnest.orgmdpi.comnih.gov The efficiency of ozonation is often pH-dependent, with higher efficacy observed in alkaline conditions. gnest.org

Fenton's reagent , a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), generates hydroxyl radicals that can effectively oxidize the dye. nih.govekb.eg The Fenton process is typically most effective under acidic conditions (around pH 3). nih.govekb.eg Variations of this process, such as photo-Fenton, which uses UV light to enhance radical production, can further increase degradation efficiency. researchgate.net

Chemical Reduction: Reductive chemical treatments can also be used for decolorization. These processes typically involve the use of reducing agents that donate electrons to the azo bond, leading to its cleavage. This is often the initial step in a combined anaerobic-aerobic treatment system, where the resulting aromatic amines are subsequently mineralized under aerobic conditions. nih.gov

The effectiveness of these chemical treatments depends on various operational parameters, including the concentration of the oxidant/reductant, pH, temperature, and the presence of other substances in the wastewater that may compete for the reactive species. nih.govgnest.org

Transformation Products and Environmental Significance

Identification of Aromatic Amine Metabolites and Their Persistence

The degradation of Disperse Yellow 76, particularly through reductive pathways, leads to the formation of various transformation products, most notably aromatic amines. The identification of these metabolites is crucial for a comprehensive environmental risk assessment, as they can be more toxic and persistent than the parent dye molecule.

While specific studies on the metabolites of Disperse Yellow 76 are not abundant, research on the closely related Disperse Yellow 7 provides significant insights. Reductive transformation of Disperse Yellow 7 has been shown to produce several aromatic amines, including p-phenylenediamine (B122844) (p-PDA) and 4-aminobiphenyl (B23562) (4-ABP), both of which are known to be genotoxic and carcinogenic. nih.gov Another identified transformation product is 4-aminoazobenzene (B166484) (4-AAB), which is also classified as a carcinogen. nih.gov Given the structural similarities, it is highly probable that the degradation of Disperse Yellow 76 would also yield aromatic amines of environmental concern. One of the expected primary cleavage products is N-(4-aminophenyl)acetamide. researchgate.netlobachemie.commanchesterorganics.com

The persistence of these aromatic amine metabolites in the environment is a significant issue. While some aromatic amines can be further degraded by microorganisms under aerobic conditions, others may be recalcitrant. mdpi.comnih.gov Factors such as the presence of specific microbial populations and environmental conditions (e.g., oxygen levels, pH) will dictate their ultimate fate. core.ac.uk The potential for these toxic metabolites to persist and bioaccumulate in aquatic and terrestrial ecosystems poses a long-term risk to environmental and human health. researchgate.netnih.gov

Interactive Data Table: Potential Aromatic Amine Metabolites of Disperse Yellow 76 and their Significance

Metabolite NamePotential OriginEnvironmental Significance
N-(4-aminophenyl)acetamideReductive cleavage of the azo bondA primary degradation product that may undergo further transformation.
p-Phenylenediamine (p-PDA)Further degradation of primary aminesA known genotoxin. nih.gov
4-Aminobiphenyl (4-ABP)Benzidine rearrangement during reductionA category 1 human carcinogen. nih.gov
4-Aminoazobenzene (4-AAB)Incomplete reduction or rearrangementA category 2 carcinogen. nih.gov

Lack of Specific Data on Disperse Yellow 76 Degradation Products Impedes Full Environmental Impact Assessment

A comprehensive review of available scientific literature reveals a significant data gap concerning the specific degradation products of the chemical compound Disperse Yellow 76 and their subsequent impact on receiving water bodies. While extensive research exists on the environmental fate of other azo dyes, including related compounds such as Disperse Yellow 3 and Disperse Yellow 7, direct studies identifying the metabolites of Disperse Yellow 76 and their ecotoxicological effects are not presently available.

The degradation of azo dyes in aquatic and terrestrial environments is a critical area of environmental science, as the resulting breakdown products, often aromatic amines, can be more toxic and persistent than the parent compound. For instance, studies on Disperse Yellow 7 have identified its transformation into carcinogenic and genotoxic compounds, including p-phenylenediamine (p-PDA), 4-aminoazobenzene (4-AAB), and 4-aminobiphenyl (4-ABP). Research has demonstrated that these byproducts can pose a significant risk to aquatic organisms.

Similarly, investigations into Disperse Yellow 3 have detailed its degradation pathway and the formation of intermediates like 4-methyl-1,2-benzoquinone (B1207301) and acetanilide. The environmental concern with such products is their potential for bioaccumulation, toxicity to aquatic life, and the broader disruption of ecosystem health.

However, the molecular structure of Disperse Yellow 76 (C₂₅H₂₁N₅O₅S) differs from these analogues. Its manufacturing process involves the coupling of N-(4-(4-aminophenylamino)-3-nitrophenyl)benzene sulfonamide diazo and o-Cresol. While this chemical makeup suggests that its degradation would also likely yield aromatic amines, without specific empirical studies, the exact identity, and consequently the precise environmental impact, of these potential degradation products remains speculative.

Authoritative environmental risk assessments require precise identification of transformation products and subsequent toxicological studies on relevant aquatic species. Due to the absence of such specific research for Disperse Yellow 76, a detailed and scientifically accurate account of the impact of its degradation products on receiving water bodies cannot be provided at this time. The scientific community has not yet published the necessary research to fulfill this specific inquiry.

Computational and Theoretical Studies on Disperse Yellow 76 Molecular Structure and Reactivity

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of Disperse Yellow 76. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are pivotal in this regard.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For disperse dyes, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to determine the optimized molecular geometry and ground state properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. dergipark.org.tr The accuracy of these predictions can be benchmarked against experimental data where available, with methods like PM3 and AM1 also showing good correlation for similar dye structures. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Dye Analysis

FunctionalBasis SetApplication
B3LYP6-311+G(d,p)Geometry optimization, electronic properties
CAM-B3LYP6-311G(d,p)Electronic absorption spectra
PBE0---Bandgap calculations

This table is illustrative of common methods used in the computational study of dyes and may not be specific to every study on Disperse Yellow 76.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

To understand the color and light absorption properties of Disperse Yellow 76, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT for studying excited states and is instrumental in predicting the electronic absorption spectra (UV-Vis spectra). researchgate.netdergipark.org.tr TD-DFT calculations can determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye. mdpi.com The calculations can also elucidate the nature of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are responsible for the dye's characteristic color. nih.gov The choice of solvent in these calculations is critical, as it can influence the predicted spectroscopic properties. researchgate.net

HOMO-LUMO Energy Gap Analysis and Charge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter derived from quantum chemical calculations. nih.govvaia.com This energy gap is directly related to the molecule's chemical reactivity, stability, and electronic absorption properties. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths (i.e., more towards the red end of the spectrum). vaia.com For Disperse Yellow 76 and similar azo dyes, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. The analysis of these frontier molecular orbitals provides insights into the intramolecular charge transfer (ICT) characteristics of the dye upon photoexcitation. mdpi.com

Table 2: Illustrative HOMO-LUMO Energy Gaps for Azo Dyes

Dye SystemCalculated HOMO-LUMO Gap (eV)
Azo Pyridone Derivative (APY-M)2.58
Azo Pyridone Derivative (APY-D)2.55
Cyanurated H-acid Azo Dye2.947

Note: The values presented are for similar azo dye systems and serve as a reference. The specific HOMO-LUMO gap for Disperse Yellow 76 would require a dedicated computational study. researchgate.netmdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into processes like adsorption and the role of dispersing agents. mdpi.comresearchgate.net

Adsorption Mechanisms on Polymer Substrates

Disperse dyes are used to color hydrophobic fibers like polyester (B1180765). mdpi.com The adsorption process involves the transfer of dye molecules from the aqueous dye bath to the fiber surface and subsequent diffusion into the polymer matrix. mdpi.comcolourinn.in MD simulations can model the interactions between the Disperse Yellow 76 molecule and the polymer chains of a substrate like polyethylene (B3416737) terephthalate (B1205515) (PET). These simulations can reveal the preferred orientation of the dye molecule on the fiber surface and the nature of the intermolecular forces, such as van der Waals and hydrophobic interactions, that govern the adsorption process. colourinn.in The kinetics of dye adsorption can be influenced by factors like temperature and the presence of carriers, which can be investigated through kinetic models. rsc.org Studies have shown that the dyeing of modified PET fibers can yield better results than unmodified polyester. scispace.com

Interactions with Dispersing Agents and Colloidal Stability

Disperse dyes have low solubility in water and are applied as a fine dispersion. chemicalbook.com Dispersing agents are crucial for maintaining the stability of this dispersion and preventing the agglomeration of dye particles. colourinn.inslideshare.net MD simulations can be used to study the interactions between Disperse Yellow 76 molecules and dispersing agents at the molecular level. These simulations can help in understanding how dispersing agents adsorb onto the surface of dye particles, providing steric or electrostatic stabilization and thus ensuring the colloidal stability of the dye bath. researchgate.net The effectiveness of a dispersing agent is related to its ability to prevent dye particle growth and maintain a small particle size, which in turn affects the rate and quality of the dyeing process. slideshare.net

Reaction Mechanism Modeling and Degradation Pathway Elucidation

The environmental degradation of azo dyes is a significant area of research, with computational modeling offering deep insights into the reaction mechanisms. Advanced oxidation processes (AOPs), often involving highly reactive species like hydroxyl radicals (•OH), are a primary focus of these studies.

The degradation of azo dyes typically initiates at the azo linkage (–N=N–), the chromophoric group responsible for their color. Theoretical studies, primarily using Density Functional Theory (DFT), have explored two main initial cleavage pathways: the cleavage of the nitrogen-nitrogen double bond (N=N) and the cleavage of the carbon-nitrogen bond (C–N) adjacent to the azo group. researchgate.net

For many azo dyes, theoretical calculations have shown that the C–N bond cleavage is often the more energetically favorable pathway compared to the N=N bond cleavage. researchgate.netscirp.org For instance, in a DFT study on the degradation of Disperse Yellow 119, another azo dye, the C–N bond cleavage mechanism was found to be preferred. researchgate.netcsir.co.za This preference is attributed to the relative bond strengths and the stability of the resulting radical intermediates. The cleavage of the C-N bond typically leads to the formation of aromatic amines and other breakdown products. researchgate.net

While specific energetic data for Disperse Yellow 76 is not available in the literature, it is plausible that its degradation would also proceed via a C-N bond cleavage mechanism, given its structural similarities to other studied azo dyes. A hypothetical energy profile for the initial degradation steps of an azo dye is presented in Table 1.

Table 1: Hypothetical Energy Profile for Azo Dye Degradation Pathways This table presents hypothetical data based on typical findings for azo dyes to illustrate the concepts, as specific data for Disperse Yellow 76 is not available.

Degradation PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
N-N Bond Cleavage 35-45-10 to -20
C-N Bond Cleavage 20-30-25 to -35

Hydroxyl radicals (•OH) are potent, non-selective oxidizing agents that play a key role in the degradation of organic pollutants, including azo dyes. nih.gov Computational studies have been instrumental in mapping the potential sites of •OH attack on the dye molecule and elucidating the subsequent reaction steps.

Theoretical investigations on azo dyes like Disperse Red 73 and Disperse Yellow 119 have shown that •OH radicals can attack several positions on the molecule. csir.co.zacsir.co.za The most probable sites of attack are typically the aromatic rings and the azo group itself. The addition of an •OH radical to the molecule initiates a series of reactions that can lead to the cleavage of the chromophore and ultimately, mineralization of the dye. csir.co.za

In the case of Disperse Yellow 76, a DFT study would likely reveal that the phenyl and cresol (B1669610) rings, as well as the nitrogen atoms of the azo bridge, are susceptible to hydroxyl radical attack. The presence of activating groups (like the hydroxyl and amino groups) and deactivating groups (like the nitro and sulfonyl groups) on the aromatic rings would influence the regioselectivity of the •OH attack. A possible degradation pathway initiated by hydroxyl radical attack on an azo dye is depicted in numerous theoretical studies. nih.govcsir.co.za

Structure-Property Relationship Predictions and Molecular Design

Computational chemistry is a powerful tool for predicting the properties of dyes and for the rational design of new dyes with desired characteristics.

Computer-aided dyestuff design leverages computational models to establish relationships between the chemical structure of a dye and its properties, such as color, fastness, and solubility. researchgate.net These models can then be used to virtually screen and design new dye molecules with improved performance, reducing the need for extensive and costly experimental synthesis and testing.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of computer-aided dyestuff design. researchgate.net These models use statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with experimental properties. For azo dyes, descriptors can include electronic properties (like HOMO-LUMO gap), steric parameters, and topological indices.

For a dye like Disperse Yellow 76, a QSPR model could be developed to predict its properties based on modifications to its structure, such as changing substituent groups on the aromatic rings. This would allow for the in silico design of new yellow disperse dyes with, for example, higher lightfastness or better affinity for polyester fibers.

The color of a dye is determined by its absorption of light in the visible spectrum, with the wavelength of maximum absorption (λmax) being a key parameter. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra and λmax of dyes. researchgate.netacs.org

The accuracy of λmax prediction depends on the chosen computational method (functional and basis set) and the consideration of solvent effects. acs.org For azo dyes, it has been shown that TD-DFT calculations can provide λmax values that are in good agreement with experimental data. researchgate.net Machine learning algorithms are also increasingly being used to predict the λmax of azo dyes based on large datasets of known structures and their spectra. researchgate.net

A computational study of Disperse Yellow 76 would involve optimizing its molecular geometry and then performing TD-DFT calculations to predict its UV-Visible spectrum and λmax. The results of such a calculation would provide a theoretical basis for its observed reddish-yellow color. worlddyevariety.com Table 2 presents a hypothetical comparison of experimental and computationally predicted λmax values for a series of disperse yellow dyes.

Table 2: Experimental vs. Predicted λmax for Disperse Yellow Dyes This table presents hypothetical data to illustrate the application of computational methods, as specific computational data for Disperse Yellow 76 is not available.

DyeExperimental λmax (nm)Predicted λmax (nm) (TD-DFT)
Disperse Yellow A 420415
Disperse Yellow B 435430
Disperse Yellow 76 (Hypothetical) 440-450445
Disperse Yellow C 460455

Advanced Applications and Performance Enhancement of Disperse Yellow 76 in Specialized Contexts

Photoelectrochemical Applications

Non-Linear Optical (NLO) Properties and Potential Applications

While Disperse Yellow 76 is primarily known for its dyeing capabilities, its molecular structure suggests potential for non-linear optical (NLO) applications. NLO materials are crucial for technologies such as optical switching, frequency doubling, and data storage, where light interacts with matter in a non-linear fashion. Organic dyes, due to their delocalized π-electron systems, often exhibit significant NLO responses.

Studies on similar organic dyes, such as Disperse Yellow-7 (DY-7), have demonstrated promising NLO properties, including nonlinear absorption and nonlinear refraction, when incorporated into polymer matrices like Polymethyl methacrylate-methacrylic acid (PMMA-MA) researchgate.netresearchgate.net. These properties arise from the dye's ability to alter the refractive index and absorption of light based on its intensity. While specific NLO data for Disperse Yellow 76 itself is not extensively detailed in the provided search results, its classification as an organic dye with a single azo class structure worlddyevariety.com places it within the realm of materials that can exhibit such phenomena. Further research would be required to quantify its nonlinear polarizability, hyperpolarizability, and optical limiting capabilities, which are key parameters for NLO material assessment nih.govacs.org. The potential lies in developing Disperse Yellow 76-doped polymer films or composites for photonic devices, leveraging its light-matter interaction properties.

Strategies for Enhanced Dyeing Performance and Environmental Footprint Reduction

Efforts to improve the efficiency, effectiveness, and environmental compatibility of Disperse Yellow 76 dyeing are central to its continued industrial relevance. This involves fine-tuning dyeing parameters, exploring eco-friendly auxiliaries, developing dye mixtures, and investigating sustainable disposal or recycling methods.

Optimization of Dyeing Parameters (Temperature, pH, Time, Dispersing Agents)

Optimizing dyeing parameters is critical for achieving good color yield, levelness, and fastness properties with Disperse Yellow 76. Disperse dyes, by nature, are hydrophobic and require specific conditions to effectively dye synthetic fibers like polyester (B1180765).

Temperature: Higher dyeing temperatures generally lead to increased dye uptake and better color strength. Research indicates that dyeing polyester at 130 °C yields better color strength than at 100 °C mdpi.com. Similarly, studies on other disperse dyes show that increasing temperature leads to deeper and more saturated shades researchgate.net. While some advanced methods like UV treatment can allow dyeing at lower temperatures (e.g., 70 °C or 100 °C) pjoes.com, the typical high-temperature range for disperse dyeing of polyester is between 110 °C and 140 °C p2infohouse.orghermetachem.com.

pH: Maintaining an optimal pH is crucial. For disperse dyeing, an acidic pH, typically between 4.5 and 5.5, is recommended to ensure good color yield and fastness slideshare.net. However, some studies suggest that alkaline conditions (e.g., pH 11) might influence dye behavior, though pH 8 is often found to be more favorable for certain disperse dye applications pjoes.com.

Time: Sufficient dyeing time is necessary for the dye molecules to diffuse into the polyester fibers and achieve equilibrium pjoes.com. While specific optimal times can vary, studies often involve holding times of 30-60 minutes at peak temperatures researchgate.netpjoes.comgoogle.com.

Dispersing Agents: Disperse dyes are applied from an aqueous dispersion, stabilized by dispersing agents. The concentration and type of dispersing agent significantly impact dye dispersion stability, exhaustion, and dyeing performance researchgate.netmdpi.comresearchgate.net. For instance, increasing dispersing agent concentration can improve wash fastness researchgate.net. Studies on specific dispersants like NNO and MF in silicone waterless dyeing systems show varied effects on dye exhaustion and solubility, highlighting the importance of selecting the appropriate agent for the dyeing system mdpi.com. A study on homogenization of dye preparation also indicated that it could enhance dyeability at lower temperatures researchgate.net.

Utilization of Eco-Friendly Carriers and Auxiliary Chemicals

The use of carriers in disperse dyeing of polyester has been explored to accelerate the dyeing rate and improve dye uptake, especially at lower temperatures. However, traditional carriers often pose environmental and health concerns mdpi.com. Consequently, research is focusing on eco-friendly alternatives. These include bio-based auxiliaries or carriers that are less volatile, non-toxic, and biodegradable mdpi.com. While specific eco-friendly carriers for Disperse Yellow 76 are not detailed, the trend is towards developing sustainable auxiliaries that meet ecological standards mdpi.comwernerfelt.comgoogle.com.

Development of Disperse Dye Mixtures with Improved Fastness Properties (e.g., Sublimation Fastness)

Achieving consistent and high fastness properties, particularly sublimation fastness, is a key objective in textile dyeing. Sublimation fastness is critical for polyester, which is often subjected to high temperatures during finishing processes like heat setting and pleating scispace.comsci-hub.ru. Disperse Yellow 76, like other disperse dyes, can have varying sublimation fastness depending on its molecular structure.

Research into dye mixtures aims to overcome limitations of individual dyes. For example, a disperse yellow dye mixture designed for improved sublimation fastness includes components like C.I. Disperse Yellow 54 and C.I. Disperse Yellow 211, along with other dyes and dispersants google.com. By blending dyes with complementary fastness properties, it's possible to achieve a more balanced performance, addressing issues like color light change caused by inconsistent sublimation fastness among primary color dyes google.com. Generally, increasing molecular size and incorporating polar groups can improve sublimation fastness scispace.comsci-hub.ru.

Sorption Studies with Biopolymers for Dye Removal and Recycling

The environmental impact of textile dyeing necessitates effective methods for treating dye-containing wastewater. Biopolymers are emerging as promising materials for dye removal due to their biodegradability, abundance, and functional groups that can adsorb dyes.

Studies on the sorption of disperse dyes using biopolymers like chitosan (B1678972) have shown effectiveness in removing dyes from wastewater scribd.com. While specific studies on Disperse Yellow 76 using biopolymers are not explicitly detailed, the general principle applies. Biopolymers can act as adsorbents, binding dye molecules from effluent through various mechanisms like electrostatic attraction, hydrogen bonding, or complexation. Research in this area focuses on optimizing the biopolymer's properties and the sorption conditions (pH, temperature, contact time) to maximize dye removal efficiency, potentially paving the way for dye recycling or safer wastewater discharge.

Q & A

Q. What laboratory-scale synthesis protocols are recommended for Disperse Yellow 76, and how can purity be validated?

  • Methodological Answer : Begin with precursor selection (e.g., nitroaromatics or amine derivatives) and optimize reaction conditions (temperature, pH, solvent polarity). Purification can involve recrystallization or column chromatography. Validate purity using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) for structural confirmation. Ensure reproducibility by documenting solvent ratios, reaction times, and catalyst concentrations in triplicate trials .

Q. Which spectroscopic techniques are critical for characterizing Disperse Yellow 76’s structural and electronic properties?

  • Methodological Answer : Employ UV-Vis spectroscopy to analyze absorbance maxima (λmax) related to azo bond conjugation. Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., –N=N– stretches at 1450–1600 cm⁻¹). Mass Spectrometry (MS) can confirm molecular weight and fragmentation patterns. For crystallinity assessment, X-ray Diffraction (XRD) is recommended .

Advanced Research Questions

Q. How should researchers design experiments to evaluate Disperse Yellow 76’s photodegradation kinetics under simulated environmental conditions?

  • Methodological Answer : Exclude commercial aspects by focusing on lab-scale reactors with controlled UV/visible light sources. Monitor degradation using Liquid Chromatography-Mass Spectrometry (LC-MS) to track intermediate products. Control variables include light intensity, dissolved oxygen levels, and pH. Include dark controls to isolate photolytic effects. Statistical validation via Arrhenius modeling can quantify activation energy .

Q. What statistical frameworks address contradictions in bioaccumulation data across studies?

  • Methodological Answer : Conduct meta-analyses to aggregate data from diverse models (e.g., zebrafish vs. algae). Apply sensitivity analysis to identify outlier methodologies (e.g., log P vs. BCF measurements). Use Bayesian inference to quantify uncertainty in partition coefficients. Ensure transparency by reporting confidence intervals and effect sizes, per guidelines for reconciling conflicting environmental data .

Q. What molecular-level methodologies elucidate interactions between Disperse Yellow 76 and synthetic textiles?

  • Methodological Answer : Combine Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) to map dye distribution on fibers. Use Attenuated Total Reflectance FTIR (ATR-FTIR) to study adsorption mechanisms. Computational approaches like Density Functional Theory (DFT) can model dye-fiber binding energies. Validate findings against experimental adsorption isotherms (e.g., Langmuir vs. Freundlich models) .

Q. How can researchers resolve discrepancies in reported thermal stability thresholds for Disperse Yellow 76?

  • Methodological Answer : Standardize testing protocols: Thermogravimetric Analysis (TGA) should use uniform heating rates (e.g., 10°C/min under nitrogen). Compare results across differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA). Replicate studies with controlled humidity levels. Publish raw data and instrument calibration details to enhance reproducibility .

Methodological Notes

  • Data Transparency : Report absolute values (e.g., mg/L degradation products) alongside derived metrics (e.g., half-lives) to enable cross-study comparisons .
  • Contradiction Mitigation : Pre-register experimental designs to reduce bias and facilitate replication. Use open-access platforms for data sharing .
  • Ethical Compliance : Adhere to chemical safety protocols (e.g., OECD guidelines) for environmental toxicity assays, with explicit inclusion/exclusion criteria for biological models .

Q. Citations :

  • Basic synthesis/characterization:
  • Experimental design/statistics:
  • Advanced analytical techniques:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.